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[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;butane-1,4-disulfonate;butane-1,4-disulfonic acid

Cat. No.: B590789
CAS No.: 101020-79-5
M. Wt: 833.9 g/mol
InChI Key: PVCDYZJGZPCASW-NGKVPNEUSA-M
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Description

Historical Context and Discovery of S-Adenosylmethionine as a Biological Methyl Donor

In the early 1950s, the precise mechanism of methylation—the transfer of a methyl group (a carbon atom bonded to three hydrogen atoms)—was a significant puzzle in biochemistry. proquest.com Scientists were aware that molecules like nucleic acids and neurotransmitters underwent methylation but did not understand the process. proquest.com The Italian pharmacologist Giulio Cantoni solved this puzzle in 1952 with his discovery of S-Adenosylmethionine. wikipedia.orgcelloxy.comvifraintegra.itbionity.comwikidoc.org

Cantoni's research demonstrated that methionine was the source of the methyl group. proquest.com He identified a "methionine-activating enzyme" that catalyzed the reaction between methionine and ATP to form SAMe. proquest.com This newly formed compound, SAMe, was then able to donate its methyl group to other molecules. proquest.com This discovery was a classic and pivotal moment in biochemistry, clarifying the source and transfer mechanism of biological methyl groups. proquest.com

Fundamental Role of S-Adenosylmethionine in Universal Biological Processes

SAMe is one of the most frequently utilized enzyme substrates, second only to ATP. portlandpress.com Its importance stems from its involvement in three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation. wikipedia.orgbionity.comwikidoc.orgmdedge.com

Transmethylation: This is the most well-known function of SAMe. It acts as the primary methyl donor in over 100 distinct reactions catalyzed by methyltransferase enzymes. caldic.comportlandpress.commdpi.com These reactions are essential for the synthesis and modification of a vast array of molecules, including DNA, RNA, proteins, lipids, and small molecules like hormones and neurotransmitters. wikipedia.orgvifraintegra.itportlandpress.com Methylation is crucial for processes such as gene expression regulation (epigenetics), protein function, and maintaining the stability of cellular membranes. nih.govportlandpress.commdpi.com

Transsulfuration: In this pathway, the sulfur atom from SAMe is used to synthesize other sulfur-containing compounds, most notably the amino acid cysteine. nih.govdvm360.com Cysteine is a key component of glutathione, a major cellular antioxidant that protects cells from damage. caldic.comdvm360.com The liver, which is the primary site of SAMe production and consumption, heavily relies on this pathway for detoxification processes. wikipedia.orgnih.govdvm360.com

Aminopropylation: Through this pathway, SAMe is a precursor for the synthesis of polyamines, such as spermidine (B129725) and spermine (B22157). caldic.comwikipedia.orgbionity.com After undergoing decarboxylation, SAMe donates its aminopropyl group. bionity.comwikidoc.org Polyamines are vital for cellular growth, repair, and the regulation of gene expression and protein synthesis. wikipedia.orgmdpi.com

The interconnectedness of these pathways, often referred to as the SAM cycle, highlights the central role of SAMe in cellular homeostasis. bionity.comabbexa.com The molecule is integral to cellular growth, repair, immune responses, and the biosynthesis of hormones and neurotransmitters. wikipedia.orgcelloxy.com

S-Adenosylmethionine-1,4-Butanedisulfonate: Significance as a Stable Form for Research Applications

In its natural form, SAMe is a highly reactive and unstable molecule, which poses significant challenges for its use in research and clinical studies. caldic.comdvm360.comnih.gov It degrades rapidly, particularly at room temperature and at certain pH levels. nih.gov To overcome this instability, various stable salt forms of SAMe have been developed. caldic.comnih.gov

Among these, S-Adenosylmethionine-1,4-butanedisulfonate has emerged as a particularly stable and widely used form for research. caldic.comoup.com This salt formation enhances the stability of the SAMe molecule, making it suitable for oral formulations and allowing for longer-term studies. caldic.comnih.gov The development of stable salts like the 1,4-butanedisulfonate form has been crucial for enabling extensive preclinical and clinical investigations into the functions of SAMe. caldic.com Research has shown this form to be biologically available, meaning it can be absorbed and utilized by the body. nih.gov Studies have utilized SAMe-1,4-butanedisulfonate to explore its effects in various biological contexts, confirming its utility as a reliable compound for scientific investigation. nih.govnih.govnih.gov

Data Tables

Table 1: Key Metabolic Pathways Involving SAMe

Pathway Primary Function Key Products Biological Significance
Transmethylation Donates a methyl group (CH₃) to various substrates. wikipedia.orgportlandpress.com Methylated DNA, RNA, proteins, phospholipids, hormones, neurotransmitters. nih.govwikipedia.orgportlandpress.com Gene regulation, protein function, cellular signaling, membrane integrity. nih.govportlandpress.commdpi.com
Transsulfuration Provides sulfur for the synthesis of other molecules. nih.govdvm360.com Cysteine, Glutathione (GSH). caldic.comdvm360.com Detoxification, antioxidant defense. caldic.comdvm360.com

| Aminopropylation | Donates an aminopropyl group. bionity.comwikidoc.org | Polyamines (spermidine, spermine). caldic.comwikipedia.orgbionity.com | Cell growth, cell repair, gene expression, protein synthesis. wikipedia.orgmdpi.com |

Table 2: Comparison of SAMe Forms

Feature Native SAMe SAMe-1,4-Butanedisulfonate
Chemical Stability Highly unstable and labile. caldic.comnih.gov Significantly more stable. oup.com
Primary Use Endogenous metabolic intermediate. nih.gov Research applications, dietary supplements. caldic.commedchemexpress.com
Formulation Not suitable for oral administration due to rapid degradation. caldic.combionity.com Can be formulated into stable, enteric-coated oral tablets. caldic.comnih.gov

| Research Utility | Difficult to study externally due to instability. dvm360.com | Enables long-term preclinical and clinical trials. caldic.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H41N6O17S5- B590789 [(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;butane-1,4-disulfonate;butane-1,4-disulfonic acid CAS No. 101020-79-5

Properties

CAS No.

101020-79-5

Molecular Formula

C23H41N6O17S5-

Molecular Weight

833.9 g/mol

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;butane-1,4-disulfonate;butane-1,4-disulfonic acid

InChI

InChI=1S/C15H22N6O5S.2C4H10O6S2/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;2*5-11(6,7)3-1-2-4-12(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2*1-4H2,(H,5,6,7)(H,8,9,10)/p-1/t7-,8+,10+,11+,14+,27?;;/m0../s1

InChI Key

PVCDYZJGZPCASW-NGKVPNEUSA-M

Isomeric SMILES

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-]

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-]

Synonyms

(3S)-5’-[(3-Amino-3-carboxypropyl)methylsulfonio]-5’-deoxyadenosine 1,4-Butanedisulfonate 1,4-Butanedisulfonate (2:1:2); 1,4-Butanedisulfonic Acid, ion(2-)Bis[(3S)-5’-[(3-amino-3-carboxypropyl)methylsulfonio]-5’-deoxyadenosine] 1,4-Butanedisulfonate (

Origin of Product

United States

Biosynthesis and Metabolic Cycling of S Adenosylmethionine

Enzymatic Synthesis of S-Adenosylmethionine by Methionine Adenosyltransferase (MAT)

The synthesis of S-adenosylmethionine (SAMe) is a fundamental cellular process catalyzed by the enzyme S-adenosylmethionine synthetase, also known as methionine adenosyltransferase (MAT). wikipedia.org This enzyme facilitates the reaction between methionine and ATP to form SAMe. wikipedia.org The synthesis of SAMe is considered the rate-limiting step of the methionine cycle. wikipedia.org

The reaction proceeds in two steps. First, the sulfur atom of methionine attacks the C5' atom of ATP, resulting in the formation of SAMe and an intermediate, tripolyphosphate (PPPi). nih.gov Subsequently, the tripolyphosphate is hydrolyzed into pyrophosphate (PPi) and orthophosphate (Pi), which are then released along with SAMe. nih.gov

In mammals, there are two genes, MAT1A and MAT2A, that encode for the catalytic subunits of MAT, and a third gene, MAT2B, which encodes a regulatory subunit. mdpi.comnih.gov These genes give rise to three distinct isoforms of the MAT enzyme: MAT I, MAT II, and MAT III. physiology.orgnih.gov

MAT I and MAT III : The MAT1A gene is primarily expressed in the adult liver and encodes the α1 catalytic subunit. nih.govmdpi.com This subunit can assemble into a tetramer, forming the MAT I isoform, or a dimer, forming the MAT III isoform. nih.govmdpi.com

MAT II : The MAT2A gene is expressed in non-hepatic tissues, fetal liver, and is associated with rapid cell growth. nih.govphysiology.org It encodes the α2 catalytic subunit, which forms the dimeric MAT II isoform. nih.gov The activity of MAT II is regulated by the β subunit encoded by the MAT2B gene. mdpi.com

These isoforms exhibit different kinetic and regulatory properties, which allows for the control of intracellular SAMe levels. nih.govmdpi.com MAT II has the lowest Michaelis constant (Km) for methionine (approximately 4–10 μM), making it highly efficient at low methionine concentrations. mdpi.comphysiology.org MAT I has an intermediate Km, while MAT III has the highest Km for methionine. mdpi.com

Comparison of Mammalian MAT Isoforms
IsoformGeneSubunit CompositionPrimary Tissue ExpressionKm for MethionineRegulation by SAMe
MAT IMAT1Aα1 tetramerAdult LiverIntermediate (23 μM–1 mM)Minimally inhibited (IC50 = 400 μM)
MAT IIMAT2Aα2 dimer + β regulatory subunitNon-hepatic tissues, fetal liverLow (≈4–10 μM)Strongly inhibited (IC50 = 60 μM)
MAT IIIMAT1Aα1 dimerAdult LiverHigh (215 μM–7 mM)Stimulated

The enzymatic synthesis of SAMe requires L-methionine and adenosine (B11128) 5'-triphosphate (ATP) as primary substrates. google.com The reaction is catalyzed by MAT in a buffer at a temperature range of approximately 20°C to 40°C. google.com

The formation of SAMe from ATP and methionine is an energetically favorable reaction. acs.orgnih.gov The subsequent hydrolysis of tripolyphosphate (PPPi) to pyrophosphate (PPi) and phosphate (B84403) (Pi) further drives the reaction forward, ensuring efficient enzyme turnover. acs.orgnih.gov The free energy profile of the reaction indicates that the binding energies of the substrates are utilized to catalyze the formation of SAMe. acs.orgnih.gov

The activity and expression of MAT are subject to complex regulation. In research models, it has been shown that the expression of MAT genes can be influenced by various factors. For instance, in rat hepatocytes, hypoxia has been found to reduce MAT gene transcription and decrease the stability of its messenger RNA (mRNA). nih.gov This down-regulation is partly mediated by nitric oxide (NO). nih.gov

The different MAT isoforms are also regulated by the product of the reaction, SAMe. MAT II is strongly inhibited by SAMe, with a 50% inhibitory concentration (IC50) close to normal intracellular SAMe levels. mdpi.com In contrast, MAT I is only minimally inhibited, and MAT III is actually stimulated by SAMe. mdpi.com This differential regulation is crucial for maintaining SAMe homeostasis in different tissues. mdpi.com

Furthermore, the expression of MAT2A is associated with more rapid cell growth. physiology.org In models of liver regeneration in rats, the mRNA levels of both MAT1A and MAT2A increase initially, but MAT1A levels subsequently fall, while MAT2A levels remain elevated. physiology.org The regulatory subunit encoded by MAT2B also plays a role by lowering the Km of MAT II for methionine and its inhibition constant (Ki) for SAMe. mdpi.com

The S-Adenosylmethionine Cycle and its Interconnections with One-Carbon Metabolism

The S-Adenosylmethionine (SAMe) cycle is a central pathway in one-carbon metabolism, a network of biochemical reactions that transfer one-carbon units. creative-proteomics.comnih.gov This cycle is crucial for numerous cellular processes, including the biosynthesis of nucleotides, amino acids, and phospholipids, as well as for methylation reactions that regulate gene expression. nih.govmdpi.com

The cycle begins with the synthesis of SAMe from methionine and ATP, catalyzed by MAT. creative-proteomics.com SAMe then serves as the primary methyl group donor for a vast number of methylation reactions. creative-proteomics.com After donating its methyl group, SAMe is converted to S-adenosylhomocysteine (SAH). creative-proteomics.com SAH is then hydrolyzed to homocysteine, which can be remethylated to regenerate methionine, thus completing the cycle. creative-proteomics.com

The SAMe cycle is intricately linked with the folate cycle. The remethylation of homocysteine to methionine is a key intersection point between these two pathways. creative-proteomics.com This reaction is catalyzed by methionine synthase, which utilizes 5-methyltetrahydrofolate (5-MTHF), a derivative of folate, as the methyl donor. creative-proteomics.comresearchgate.net Vitamin B12 is an essential cofactor for this enzyme. researchgate.netcaldic.com

The folate cycle is responsible for generating and transferring one-carbon units. researchgate.net Dietary folate is converted to tetrahydrofolate (THF), which can then be converted to 5,10-methylenetetrahydrofolate. researchgate.net This compound can be used for the synthesis of nucleotides or be reduced to 5-MTHF by methylenetetrahydrofolate reductase (MTHFR). creative-proteomics.comresearchgate.net The 5-MTHF then enters the methionine cycle to regenerate methionine from homocysteine. creative-proteomics.com This integration ensures a continuous supply of methyl groups for cellular methylation reactions. nih.gov

Methionine can be regenerated from homocysteine through two primary pathways:

Folate-Dependent Remethylation : As described above, the main pathway for methionine regeneration involves the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, a reaction catalyzed by methionine synthase. creative-proteomics.comcreative-proteomics.com This pathway is active in all tissues.

Betaine-Dependent Remethylation : An alternative pathway for homocysteine remethylation utilizes betaine (B1666868) as the methyl donor. This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT) and is predominantly active in the liver and kidneys. creative-proteomics.com This pathway is particularly important when folate levels are low. creative-proteomics.com

In addition to these remethylation pathways, a methionine salvage pathway exists to regenerate methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis where SAMe is a precursor. nih.govresearchgate.net This pathway recycles the methylthio group of MTA back to methionine, conserving this essential amino acid. nih.gov

Key Enzymes in SAMe Biosynthesis and Cycling
EnzymeReaction CatalyzedPathway
Methionine Adenosyltransferase (MAT)Methionine + ATP → S-Adenosylmethionine + PPi + PiSAMe Biosynthesis
MethyltransferasesSAMe + Acceptor → S-Adenosylhomocysteine + Methylated AcceptorSAMe Cycle (Methylation)
S-Adenosylhomocysteine Hydrolase (SAHH)S-Adenosylhomocysteine → Homocysteine + AdenosineSAMe Cycle
Methionine Synthase (MS)Homocysteine + 5-Methyltetrahydrofolate → Methionine + TetrahydrofolateMethionine Regeneration (Folate-dependent)
Betaine-Homocysteine Methyltransferase (BHMT)Homocysteine + Betaine → Methionine + DimethylglycineMethionine Regeneration (Betaine-dependent)
Methylenetetrahydrofolate Reductase (MTHFR)5,10-Methylenetetrahydrofolate → 5-MethyltetrahydrofolateFolate Cycle

S-Adenosylhomocysteine (SAH) Formation and Subsequent Metabolism

S-Adenosyl-L-homocysteine (SAH), also known as AdoHcy, is a critical intermediate in one-carbon metabolism and the direct byproduct of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions, with the exception of methyl transfers from betaine and methylcobalamin. rsc.org In these reactions, methyltransferase enzymes utilize SAM as the universal methyl donor to transfer a methyl group to a vast array of substrates, including DNA, RNA, proteins, and lipids. rsc.orgnih.gov This transfer results in the formation of SAH. rsc.orgresearchgate.net

Following its formation, SAH is metabolized into homocysteine (Hcy) and adenosine. wikipedia.org This hydrolysis is a crucial step in the methionine cycle, as it allows for the regeneration of methionine and, subsequently, SAM, ensuring the continuation of cellular methylation processes. rsc.orgresearchgate.net The accumulation of SAH can have significant regulatory implications for cellular function. healthmatters.io

S-Adenosylhomocysteine Hydrolase (AHCY) Function and Regulation

The enzyme responsible for the metabolism of SAH is S-adenosylhomocysteine hydrolase (AHCY), also referred to as S-adenosyl-L-homocysteine hydrolase (SAHH). nih.govmedlineplus.gov AHCY is a highly conserved, NAD+-bound cytosolic protein that catalyzes the reversible hydrolysis of SAH into adenosine and L-homocysteine. nih.govreactome.org In mammals, AHCY is the sole enzyme capable of performing this vital reaction. nih.govresearchgate.net

The catalytic reaction mediated by AHCY is reversible, with the equilibrium point strongly favoring the synthesis of SAH rather than its breakdown. healthmatters.io However, under physiological conditions, the reaction is driven in the direction of hydrolysis. This is achieved through the rapid removal of its products, adenosine and homocysteine, by subsequent metabolic pathways. For instance, adenosine is converted to inosine (B1671953) by adenosine deaminase, and homocysteine is either remethylated to methionine or enters the transsulfuration pathway. researchgate.net

The regulation of AHCY activity is critical for maintaining cellular methylation potential. Genetic mutations in the AHCY gene can lead to reduced enzyme activity, impairing the breakdown of methionine and causing a buildup of methionine in the body, a condition known as hypermethioninemia. medlineplus.govmedlineplus.gov This deficiency underscores the enzyme's essential role in amino acid metabolism and methylation regulation. medlineplus.gov The controlled subcellular localization of AHCY is also believed to be a regulatory mechanism, facilitating local transmethylation by efficiently removing SAH where it is produced, such as in the nucleus during DNA replication and transcription. nih.govresearchgate.net

EnzymeGeneFunctionReaction Equilibrium
S-Adenosylhomocysteine Hydrolase (AHCY)AHCYCatalyzes the reversible hydrolysis of S-Adenosylhomocysteine (SAH) to adenosine and homocysteine. nih.govmedlineplus.govStrongly favors SAH synthesis, but driven towards hydrolysis in vivo by product removal. healthmatters.io

Role of S-Adenosylhomocysteine as a Potent Competitive Inhibitor of Transmethylation

SAH is a powerful product inhibitor of most SAM-dependent methyltransferases. nih.govhealthmatters.io Its structural similarity to SAM allows it to bind to the active sites of these enzymes, acting as a potent competitive inhibitor. nih.govasm.org When cellular levels of SAH rise, it effectively puts a brake on transmethylation reactions, preventing the transfer of methyl groups from SAM to their substrates. researchgate.nethealthmatters.io

This feedback inhibition is a key regulatory mechanism for cellular methylation. The ratio of SAM to SAH, often referred to as the "methylation index" or "methylation potential," is a critical indicator of the cell's capacity to perform methylation reactions. healthmatters.io A high SAM/SAH ratio indicates a favorable environment for methylation, whereas a low ratio, caused by the accumulation of SAH, signifies methylation inhibition. healthmatters.io Elevated SAH levels have been shown to inhibit the methylation of DNA, RNA, proteins, and phospholipids, which can lead to epigenetic dysregulation and cellular dysfunction. healthmatters.io

Inhibitors of AHCY, such as adenosine dialdehyde (B1249045) (AdOx), can be used experimentally to induce the accumulation of SAH, thereby blocking transmethylation reactions and leading to immunosuppressive effects by inhibiting lymphocyte activation. nih.gov This highlights the critical role of maintaining low intracellular SAH concentrations for normal cellular function. nih.gov

MoleculeRole in TransmethylationMechanism of Action
S-Adenosylhomocysteine (SAH)Potent competitive inhibitor. nih.govhealthmatters.ionih.govBinds to the active site of methyltransferases, preventing SAM from binding and donating its methyl group. asm.org
S-Adenosylmethionine (SAM)Universal methyl donor. rsc.orgProvides the methyl group for most biological methylation reactions. rsc.orgresearchgate.net

Inter-Organelle S-Adenosylmethionine Transport and Compartmentalization Research

Research indicates that SAM is not uniformly distributed throughout the cell but is compartmentalized into distinct metabolic pools. nih.gov Studies in Saccharomyces cerevisiae (yeast) and isolated rat hepatocytes have identified at least two separate pools of SAM: a metabolically 'labile' pool in the cytosol and a more 'stable' pool located within organelles. nih.gov In yeast, this stable pool is found in the vacuole, while in hepatocytes, it is located in the mitochondria. nih.gov

The existence of these separate pools suggests a requirement for transport mechanisms to move SAM across organelle membranes. The polar nature of the SAM molecule makes its passive diffusion across biological membranes challenging. nih.gov While a dedicated SAM transporter (SAM3) has been identified in the plasma membrane of yeast, a corresponding transporter in the plasma membrane of mammalian cells has not been found. nih.gov

However, a mitochondrial carrier for SAM, named Sam5p in yeast and SAMC in humans, has been identified. nih.govresearchgate.net This carrier facilitates the transport of cytosolically synthesized SAM into the mitochondrial matrix, where it is required for processes such as the synthesis of biotin. researchgate.net The absence of this carrier in yeast leads to a deficiency in mitochondrial SAM-dependent reactions. researchgate.net This research underscores the importance of SAM transport and compartmentalization in regulating specific metabolic pathways within different cellular locations. nih.govresearchgate.net

Core Biochemical Pathways Modulated by S Adenosylmethionine

Transmethylation Reactions Mediated by S-Adenosylmethionine

Transmethylation reactions are fundamental enzymatic processes where a methyl group is transferred from S-Adenosylmethionine to a variety of acceptor molecules, such as DNA, RNA, proteins, and lipids. elsevier.eselsevier.es These reactions are catalyzed by specific methyltransferases (MTs) and are essential for a multitude of biological functions. elsevier.es SAMe serves as the principal methyl donor in these reactions. nih.gov The byproduct of all transmethylation reactions is S-adenosylhomocysteine (SAH), a known inhibitor of most methyltransferases. elsevier.eselsevier.es The cellular balance between SAMe and SAH, often referred to as the methylation index, is crucial for maintaining normal cellular methylation capacity. nih.gov Dysregulation in these pathways, leading to either hypermethylation or hypomethylation, can profoundly impact cellular processes.

S-Adenosylmethionine (SAMe)-dependent methyltransferases (MTases) are a vast and diverse group of enzymes that catalyze the transfer of a methyl group from SAMe to various substrates. nih.gov These enzymes are critical in many biological pathways, including the modification of biopolymers like proteins and nucleic acids, and the biosynthesis of small-molecule metabolites. nih.govresearchgate.net There are over 200 known or putative SAMe-dependent MTs in the human genome. elsevier.eselsevier.es

MTases can be categorized into several classes based on their structural features. nih.govwikipedia.org The most prevalent is Class I, which contains the canonical Rossmann fold for binding SAMe. wikipedia.orgmdpi.com Other classes, such as Class II (containing a SET domain) and Class III (membrane-associated), exhibit different structural topologies. nih.govwikipedia.org

Table 1: Classification of SAM-Dependent Methyltransferases

Class Structural Feature Typical Substrates
Class I Possess a Rossmann fold for SAMe binding. nih.govwikipedia.org DNA, RNA, proteins, natural products. wikipedia.orgmdpi.com
Class II Contain a SET domain. wikipedia.org Histone proteins (specifically at lysine (B10760008) residues). wikipedia.org
Class III Typically membrane-associated. wikipedia.orgmdpi.com Various small molecules. mdpi.com
Class IV Characterized by a deep trefoil knot, also known as SPOUT methyltransferases. tandfonline.com Primarily tRNA. tandfonline.com
Class V Composed of a TIM barrel-like fold. nih.gov Various substrates. nih.gov
Radical SAM (RS) Methylases Utilize a [4Fe-4S] cluster to catalyze methylation on unactivated carbon atoms. wikipedia.org RNA, proteins, lipids, primary metabolites. wikipedia.org

The methylation of DNA and RNA are key epigenetic and epitranscriptomic modifications, respectively, that regulate gene expression without altering the underlying nucleic acid sequence. nih.govbiomodal.comfrontiersin.org S-Adenosylmethionine is the essential methyl donor for these modifications, which are catalyzed by specific DNA and RNA methyltransferases. frontiersin.orgbibliotekanauki.pl

DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in regulating gene expression. nih.govbiomodal.com This process involves the addition of a methyl group to DNA, most commonly at the C5 position of cytosine residues within CpG dinucleotides. bibliotekanauki.plwikipedia.org This modification is catalyzed by DNA methyltransferases (DNMTs), which use SAMe as the methyl donor. bibliotekanauki.pl

Generally, DNA methylation in gene promoter regions is associated with transcriptional repression. bibliotekanauki.plwikipedia.org The presence of methyl groups can physically impede the binding of transcription factors to DNA or recruit proteins that facilitate the formation of a compact, inaccessible chromatin structure, thereby silencing gene expression. nih.govbiomodal.com This regulation is critical for numerous biological processes, including embryonic development, X-chromosome inactivation, genomic imprinting, and the repression of transposable elements. nih.govwikipedia.org

Conversely, the absence of methylation, or demethylation, in promoter regions is often correlated with active gene transcription. nih.gov The dynamic process of methylation and demethylation allows for tissue-specific gene expression patterns and cellular differentiation. nih.govbiologists.com Alterations in these patterns, leading to aberrant hypermethylation of tumor suppressor genes or global hypomethylation, are a hallmark of many diseases, including cancer. bibliotekanauki.plmdpi.com

Table 2: Research Findings on DNA Methylation and Gene Expression

Research Focus Key Findings Citation
Global Gene Repression DNA methylation acts as a global inhibitor of transcription by keeping gene regulatory elements in an inaccessible chromatin structure throughout the body. Programmed demethylation in specific cell types allows for tissue-specific gene expression. biologists.com
Promoter Methylation Methylation within gene promoters typically serves as a mechanism for gene repression, leading to the silencing of critical genes. biomodal.com
Developmental Regulation DNA methylation patterns are dynamically altered during development, playing a crucial role in establishing and maintaining tissue-specific gene expression. nih.govbiologists.com
Disease Association Aberrant DNA methylation, such as hypermethylation of CpG islands in promoter regions, is linked to the inactivation of tumor suppressor genes in cancer. bibliotekanauki.pl

| SAMe Levels and Methylation | Depletion of SAMe can lead to global DNA hypomethylation, which compromises genomic stability and leads to aberrant gene expression. | mdpi.com |

Epitranscriptomics refers to the study of post-transcriptional chemical modifications of RNA, which add a layer of complexity to gene regulation. mdpi.comcellsignal.com Among more than 150 known RNA modifications, methylation is one of the most prevalent and functionally significant. frontiersin.orgnih.gov These modifications are catalyzed by RNA methyltransferases that use SAMe as the methyl donor. cd-genomics.com

The most common internal modification in eukaryotic mRNA is N6-methyladenosine (m6A). frontiersin.orgcellsignal.comnih.gov The m6A modification is dynamically regulated by "writer" (methyltransferase) complexes, "eraser" (demethylase) enzymes, and "reader" proteins that recognize the methylated RNA and mediate its downstream effects. frontiersin.orgcellsignal.com These effects can influence nearly every aspect of RNA metabolism, including splicing, nuclear export, stability, and translation efficiency. frontiersin.orgnih.gov

Other significant RNA methylations include 5-methylcytosine (B146107) (m5C), N7-methylguanosine (m7G) at the 5' cap, and 2'-O-methylation. frontiersin.orgcellsignal.comcd-genomics.com These modifications are crucial for the structural integrity and function of various RNA species, including tRNA and rRNA, and play roles in processes like embryonic development, immune responses, and disease pathogenesis. frontiersin.orgcd-genomics.com Investigations into the epitranscriptome are revealing how RNA modifications provide a dynamic mechanism for fine-tuning gene expression in response to cellular and environmental signals. frontiersin.org

Protein methylation is a widespread post-translational modification (PTM) where methyl groups are added to amino acid residues, primarily lysine and arginine. longdom.orgwikipedia.org This process is catalyzed by protein methyltransferases, which utilize S-Adenosylmethionine (SAMe) as the essential methyl group donor. longdom.orgthermofisher.com This modification is critical for regulating a vast array of cellular processes, including gene transcription, signal transduction, and RNA processing. longdom.org

Histone methylation is a key epigenetic mechanism that influences chromatin structure and gene expression. frontiersin.org The methylation of specific lysine and arginine residues on histone tails can either activate or repress transcription, depending on the site and degree (mono-, di-, or tri-methylation) of modification. wikipedia.orgcreative-proteomics.com For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene transcription, while trimethylation of H3K27 (H3K27me3) is linked to gene silencing. frontiersin.orgnih.gov The levels of these histone marks can be directly influenced by the cellular concentration of SAMe. nih.govelifesciences.org

Beyond histones, numerous cytosolic and nuclear proteins are also targets of methylation. This PTM can modulate protein-protein interactions, affect protein stability, and regulate enzymatic activity. longdom.orgwikipedia.orgcreative-proteomics.com

Table 3: Examples of Protein Methylation and Their Functions

Protein Target Amino Acid Residue Function Regulated Citation
Histone H3 Lysine 4 (K4) Gene activation (when trimethylated). frontiersin.orgnih.gov
Histone H3 Lysine 27 (K27) Gene repression (when trimethylated). frontiersin.orgnih.gov
p53 Lysine Regulation of protein stability and transcriptional activity. creative-proteomics.com
Arginine-containing proteins Arginine Signal transduction, RNA processing, protein-protein interactions. wikipedia.orgcreative-proteomics.com

| Protein Phosphatase 2A (catalytic subunit) | C-terminal Leucine | Regulation of protein-protein interactions and complex assembly. | wikipedia.org |

The transfer of methyl groups from S-Adenosylmethionine (SAMe) is not limited to macromolecules like nucleic acids and proteins; it is also a crucial modification for various lipids and small molecules, playing a significant role in cellular signaling and metabolism. elsevier.esfrontiersin.org

One of the most well-studied examples of lipid methylation is the conversion of phosphatidylethanolamine (B1630911) (PE) to phosphatidylcholine (PC), a major component of cellular membranes. elsevier.eselifesciences.org This pathway is particularly important in the liver. elsevier.es The methylation of PE to PC is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT). cdnsciencepub.com This process not only alters membrane composition and fluidity but also connects lipid metabolism with the one-carbon metabolism that generates SAMe. nih.gov

Lipids and their derivatives also act as signaling molecules, and their activity can be modulated by methylation. nih.govnih.gov For example, lipid metabolism is intrinsically linked to pathways that provide substrates for other methylation reactions, creating a complex regulatory network. mdpi.com Alterations in lipid metabolism can affect the availability of substrates for methylation and vice versa, influencing signaling cascades that control cell growth, proliferation, and other functions. frontiersin.orgnih.gov Research in this area has highlighted how changes in lipid composition, sometimes influenced by methylation-dependent pathways, can impact the organization of membrane microdomains known as lipid rafts, which are critical hubs for cellular signaling. nih.govspandidos-publications.com Furthermore, SAMe-dependent methylation is essential for the biosynthesis of other small molecules involved in signaling, such as creatine (B1669601) and various secondary metabolites. elsevier.esnih.gov

Methylation of Nucleic Acids (DNA and RNA) and Epigenetic Research

Transsulfuration Pathway Interdependence with S-Adenosylmethionine Metabolism

The transsulfuration pathway is a key metabolic route for the catabolism of methionine in humans. mhmedical.com It connects methionine metabolism with the synthesis of cysteine and other sulfur-containing molecules. researchgate.netnih.gov S-Adenosylmethionine (SAMe) is a critical regulator of this pathway, ensuring a balanced flux of sulfur-containing amino acids. nih.gov

Conversion of Homocysteine to Cysteine and Downstream Metabolites

Following the donation of its methyl group in various transmethylation reactions, SAMe is converted to S-adenosylhomocysteine (SAH). nih.govelsevier.es SAH is then hydrolyzed to homocysteine and adenosine (B11128) by the enzyme SAH hydrolase. nih.govelsevier.es Homocysteine stands at a crucial metabolic branch point. It can either be remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine. elsevier.esresearchgate.net

The entry of homocysteine into the transsulfuration pathway is catalyzed by the enzyme cystathionine (B15957) β-synthase (CBS), which condenses homocysteine with serine to form cystathionine. mdpi.comwikipedia.org This reaction is allosterically activated by SAMe. elsevier.es Subsequently, the enzyme cystathionase (also known as cystathionine γ-lyase) cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. mdpi.comwikipedia.org Cysteine can then be utilized for the synthesis of proteins and other important molecules, including the major intracellular antioxidant, glutathione. researchgate.net

S-Adenosylmethionine Influence on Sulfur Amino Acid Flux

S-Adenosylmethionine plays a crucial role in directing the metabolic fate of homocysteine, thereby controlling the flux of sulfur amino acids. nih.gov When SAMe levels are high, it signals an excess of methionine. In this state, SAMe activates cystathionine β-synthase (CBS), promoting the conversion of homocysteine to cystathionine and subsequently to cysteine through the transsulfuration pathway. elsevier.esmdpi.com This action effectively channels excess sulfur from methionine into cysteine and its downstream products.

Conversely, when SAMe levels are low, the activation of CBS is diminished. mdpi.com This leads to a decrease in the flow of homocysteine through the transsulfuration pathway. Instead, homocysteine is preferentially remethylated to methionine to replenish the SAMe pool. mdpi.com This intricate regulatory mechanism, orchestrated by SAMe, ensures that the cell can adapt to varying metabolic demands for methionine and cysteine. nih.gov

Polyamine Biosynthesis Initiated by S-Adenosylmethionine Decarboxylation

Polyamines, such as spermidine (B129725) and spermine (B22157), are small, positively charged molecules that are essential for cell growth, differentiation, and proliferation. mdpi.comwikipedia.org The biosynthesis of these crucial compounds is directly dependent on S-Adenosylmethionine. mdpi.comwikipedia.org

S-Adenosylmethionine Decarboxylase (AdoMetDC) Activity and Regulation

The first and rate-limiting step in the commitment of SAMe to the polyamine biosynthetic pathway is its decarboxylation. mdpi.com This reaction is catalyzed by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC). wikipedia.orgebi.ac.uk AdoMetDC is a highly regulated enzyme. ebi.ac.uk Unlike most amino acid decarboxylases that use pyridoxal (B1214274) phosphate (B84403) as a cofactor, AdoMetDC utilizes a covalently bound pyruvate (B1213749) prosthetic group. wikipedia.orgnih.gov This pyruvate is generated through an autocatalytic self-cleavage of a proenzyme precursor. wikipedia.org

The activity of AdoMetDC is subject to complex regulation. It is allosterically activated by putrescine, the initial substrate for polyamine synthesis. nih.govmedigraphic.com Conversely, the end products of the pathway, spermidine and spermine, act as feedback inhibitors of AdoMetDC activity. nih.govtheadl.com This tight regulation ensures that the production of polyamines is closely matched to the cell's needs.

Formation of Decarboxylated S-Adenosylmethionine (dcSAMe) as a Precursor

The enzymatic action of AdoMetDC on SAMe results in the formation of S-adenosylmethioninamine, more commonly known as decarboxylated S-Adenosylmethionine (dcSAMe). nih.govmedigraphic.com The sole known biological function of dcSAMe is to serve as the donor of the aminopropyl group in the synthesis of polyamines. nih.gov Due to its commitment to this pathway, the intracellular concentration of dcSAMe is kept very low and is tightly controlled by the activity of AdoMetDC. nih.gov

Aminopropyl Group Donation for Spermidine and Spermine Synthesis

Decarboxylated S-Adenosylmethionine (dcSAMe) provides the propylamine (B44156) group necessary for the sequential synthesis of spermidine and spermine. mhmedical.comnih.gov The synthesis of spermidine occurs when the enzyme spermidine synthase catalyzes the transfer of an aminopropyl group from dcSAMe to putrescine. walshmedicalmedia.comresearchgate.net

Subsequently, spermine synthase facilitates the transfer of a second aminopropyl group from another molecule of dcSAMe to spermidine, forming spermine. walshmedicalmedia.comweizmann.ac.il In both of these reactions, 5'-methylthioadenosine (MTA) is generated as a byproduct. mdpi.com MTA is not wasted; it is efficiently recycled back to methionine through the methionine salvage pathway, thus conserving the sulfur and adenosine moieties of the original SAMe molecule. mdpi.commetwarebio.com

Molecular and Structural Biology of S Adenosylmethionine Interacting Proteins

Structural Analysis of Methionine Adenosyltransferase Enzymes

Methionine adenosyltransferases (MATs), also known as S-adenosylmethionine synthetases, catalyze the formation of SAM from L-methionine and ATP. portlandpress.com This reaction is fundamental to cellular metabolism, and the dysregulation of MAT enzymes has been linked to various diseases, including liver and colon cancer. pnas.orgcore.ac.uk Mammals express three main genes related to MAT: MAT1A and MAT2A, which encode the catalytic subunits α1 and α2 respectively, and MAT2B, which encodes the regulatory β subunit. pnas.orgresearchgate.net The catalytic subunits share a high degree of sequence similarity. pnas.org

Substrate Binding and Catalytic Pocket Architecture

The active site of MAT enzymes is a highly organized environment designed to bring together the substrates, methionine and ATP, in the correct orientation for catalysis. nih.gov X-ray crystallography studies have provided detailed snapshots of the catalytic process, revealing the key amino acid residues involved in substrate recognition and binding. pnas.orgnih.gov

The catalytic pocket is located at the interface of two subunits, forming a dimer which is the obligatory functional unit. researchgate.net The architecture of the active site features distinct binding sites for both methionine and ATP. nih.gov The methionine-binding site is well-defined, and crystal structures with methionine analogs have confirmed the specific interactions that hold the amino acid in place. nih.gov Similarly, the binding of ATP and its analogues has been characterized, showing how the enzyme recognizes and positions the nucleotide for reaction. nih.gov

A flexible "gating loop" is a critical feature of the MAT active site. core.ac.uknih.gov This loop, which does not directly contact the substrates, controls access to the catalytic pocket. core.ac.uknih.gov The binding of substrates and the subsequent catalytic reaction are associated with conformational changes in this loop. core.ac.uknih.gov Key residues within the active site, such as Arg264 in MATα1 and Gln113, Ser114, and Arg264 in MATα2, have been identified as critical for enzymatic activity, with mutations in these residues leading to a partial or complete loss of function. core.ac.uk

Substrate/ProductKey Interacting Residues (Example)Role in Catalysis
Methionine Specific residues within the methionine-binding sitePositions methionine for nucleophilic attack on ATP. nih.gov
ATP Residues within the ATP-binding pocketOrients ATP for the transfer of the adenosyl group. nih.gov
S-Adenosylmethionine (SAM) Residues recognizing the productBinds the product, with its conformation influenced by the gating loop. nih.gov

Conformational Changes Upon S-Adenosylmethionine Synthesis

The synthesis of SAM by MATs is a dynamic process involving significant conformational changes within the enzyme. core.ac.uknih.gov The gating loop, in particular, undergoes substantial movement during catalysis. core.ac.ukacs.org These changes are crucial for both the formation of SAM and the subsequent release of the products. nih.govacs.org

Upon the binding of methionine and ATP, the enzyme transitions to a conformation that facilitates the SN2 reaction, where the sulfur atom of methionine attacks the C5' atom of ATP. nih.gov This leads to the formation of SAM and tripolyphosphate (PPPi). portlandpress.com The binding of the product, SAM, is sufficient to cause the gating loop to become ordered. nih.gov This suggests that the loop plays a direct role in sensing the presence and correct orientation of the methionine moiety in both the substrate and the product. nih.gov

Studies have shown that the rate of SAM formation is coupled to a diffusional event, indicating that a conformational change, likely the closure of the active site loop, is associated with the synthesis step. nih.govacs.org The subsequent hydrolysis of tripolyphosphate is believed to provide the energy for the conformational rearrangements necessary for product release. nih.gov The presence of the regulatory β subunit can also induce conformational changes in the active site of the catalytic α subunit, leading to an increased affinity for methionine. csic.esscispace.com

Structural Insights into S-Adenosylmethionine-Dependent Methyltransferases

S-Adenosylmethionine-dependent methyltransferases (MTases) are a vast and diverse superfamily of enzymes that catalyze the transfer of a methyl group from SAM to a wide variety of substrates, including nucleic acids, proteins, lipids, and small molecules. nih.govresearchgate.net This methylation is a fundamental biochemical reaction involved in numerous cellular processes. nih.gov

Identification of Conserved Structural Folds (e.g., Rossmann-like)

Despite the diversity of their substrates, a large majority of SAM-dependent methyltransferases share a common structural core known as the Rossmann-like fold. nii.ac.jpnih.gov This fold is characterized by a central β-sheet flanked by α-helices. plos.org The Rossmann fold is not exclusive to methyltransferases and is found in many nucleotide-binding proteins. plos.orgpnas.org

Methyltransferase Structural ClassKey Fold Characteristics
Class I (Rossmann-fold) The most common class, featuring a canonical Rossmann-like fold. nii.ac.jp
Other Classes (II-V, etc.) Exhibit variations in the core fold, including different topological arrangements of strands and helices. nih.gov

Mechanism of Methyl Group Transfer and Transition State Stabilization

The fundamental reaction catalyzed by most SAM-dependent methyltransferases is an SN2 nucleophilic attack. mdpi.com A nucleophilic atom on the substrate (such as oxygen, nitrogen, or sulfur) attacks the electrophilic methyl carbon of SAM, with the resulting S-adenosylhomocysteine (SAH) acting as the leaving group. mdpi.com

The enzyme's active site plays a critical role in facilitating this reaction by stabilizing the transition state. Several models have been proposed to explain how methyltransferases achieve this. The "compression/compaction" model suggests that the active site physically squeezes the reactants together, shortening the distance between the methyl group and the nucleophile. mdpi.com

Recent studies have also highlighted the importance of non-covalent interactions, such as tetrel bonding, in stabilizing a preliminary state that precedes the transition state. mdpi.com In this interaction, an electronegative atom on the substrate or an inhibitor donates a lone pair of electrons to the antibonding orbital of the methyl carbon of SAM. mdpi.com This pre-organizes the reactants for the SN2 reaction. In some cases, the mechanism can be more complex, such as in the formation of cyclopropane (B1198618) rings where a carbocation intermediate is formed. nih.gov For certain RNA methyltransferases, a "ping-pong" mechanism has been identified where the methyl group is first transferred to a cysteine residue on the enzyme before being transferred to the RNA substrate. researchgate.net

Determinants of Substrate Specificity in Methyltransferases

Given the vast array of molecules that are methylated in a cell, a key question is how individual methyltransferases achieve their high degree of substrate specificity. This specificity is determined by the unique architecture of the substrate-binding pocket, which is distinct from the conserved SAM-binding site. exlibrisgroup.comresearchgate.net

Crystal structures of various methyltransferases in complex with their substrates have revealed the molecular basis for this specificity. exlibrisgroup.comresearchgate.net The shape, size, and chemical properties of the substrate-binding cleft, dictated by the amino acid residues lining it, ensure that only the correct substrate can bind in the proper orientation for catalysis. exlibrisgroup.comresearchgate.net For example, in plant O-methyltransferases, specific residues have been identified that are key determinants for selecting the correct polyphenol substrate. exlibrisgroup.comresearchgate.net

Structural Characterization of S-Adenosylmethionine Decarboxylase

S-Adenosylmethionine decarboxylase (AdoMetDC) is a pivotal enzyme in the biosynthesis of polyamines, utilizing a covalently bound pyruvate (B1213749) as a prosthetic group for its catalytic activity. rcsb.org The enzyme is synthesized as an inactive proenzyme that undergoes an autocatalytic process to become active. plos.org

The activation of AdoMetDC involves a fascinating self-processing event. plos.org The enzyme is initially produced as a precursor protein. nih.gov Through an autocatalytic serinolysis reaction, the proenzyme is cleaved, leading to the formation of the pyruvoyl group. nih.govacs.org This process involves an N → O acyl rearrangement, which first generates an oxyoxazolidine anion intermediate, followed by an ester intermediate. nih.govacs.org

This autoprocessing is crucial for generating the pyruvoyl group from an internal serine residue. acs.org The reaction is an internal serinolysis that splits the proenzyme into a larger α subunit and a smaller β subunit. plos.orgsemanticscholar.org The pyruvoyl group is formed at the N-terminus of the α subunit. plos.orgsemanticscholar.org

Several key amino acid residues are critical for this mechanism. Mutation of Serine-68 to alanine (B10760859) in human AdoMetDC, for instance, blocks the processing by removing the necessary serine side chain for the nucleophilic attack on the adjacent carbonyl carbon. nih.gov The formation of the oxyoxazolidine intermediate is facilitated by a hydrogen bond from Cysteine-82 and stabilized by a hydrogen bond from Serine-229. nih.gov Mutagenesis studies have confirmed the importance of these residues; C82S and C82A mutants exhibit slow processing, while the S229A mutant does not process at all. nih.gov Furthermore, Histidine-243 is involved in proton donation to the nitrogen atom of the oxyoxazolidine ring, which facilitates the conversion to the ester intermediate. nih.gov

The catalytic activity of human S-adenosylmethionine decarboxylase is significantly enhanced by putrescine. acs.orgnih.gov Putrescine, or 1,4-diaminobutane, activates both the autoprocessing and the decarboxylation reactions. acs.orgacs.org

The binding of putrescine occurs in a buried pocket that is located away from the active site, near the dimer interface. acs.orgnih.govacs.org This pocket is characterized by the presence of acidic residues, specifically Aspartic acid-174, Glutamic acid-178, and Glutamic acid-256. acs.orgnih.govacs.org Although distant from the active site, a network of hydrophilic residues connects the putrescine-binding site to it. acs.orgnih.govacs.org

The binding of putrescine to the wild-type dimeric enzyme is a cooperative process. nih.govacs.org This binding induces a conformational change in the enzyme, which includes the reorganization of four aromatic residues (Phenylalanine-285, Phenylalanine-315, Tyrosine-318, and Phenylalanine-320) and a change in the conformation of a loop region (residues 312-320). nih.govacs.org This loop effectively shields the bound putrescine from the solvent, thereby enhancing its electrostatic and hydrogen-bonding effects. nih.govacs.org These structural changes are believed to activate the enzyme through electrostatic effects, acting as a switch to correctly orient key catalytic residues. nih.govacs.org

Mutational studies have further elucidated the importance of the acidic residues in the putrescine-binding pocket. A D174N mutant fails to bind putrescine, while E178Q and E256Q mutants exhibit weak, non-cooperative binding. nih.govacs.org The structure of the E256Q mutant with putrescine bound reveals an altered conformation of residues that link the active site and the putrescine-binding site, including Histidine-243, Glutamic acid-11, Lysine-80, and Serine-229. nih.govacs.org This provides strong evidence that putrescine activates the enzyme by positioning active site residues and relaying electrostatic effects through a hydrogen-bonding network. acs.org

The active site itself contains several conserved residues that are crucial for binding substrates and inhibitors. These include Phenylalanine-7, Phenylalanine-223, and Glutamic acid-247, as well as the backbone carbonyl of Leucine-65. rcsb.org The catalytically important residues Cysteine-82, Serine-229, and Histidine-243 are positioned near the methionyl group of the substrate. rcsb.org

Mechanisms of S-Adenosylhomocysteine Inhibition of Methyltransferases

S-adenosylhomocysteine (SAH), the byproduct of methylation reactions involving SAM, is a potent inhibitor of methyltransferases. creative-proteomics.com Structurally similar to SAM but lacking the methyl group, SAH acts as a powerful negative regulator of methylation. creative-proteomics.com

The primary mechanism of inhibition is competitive. researchgate.net Due to its structural resemblance to SAM, SAH binds to the SAM-binding pocket of methyltransferases, thereby preventing the enzyme from catalyzing further methylation reactions. researchgate.net This product inhibition is a crucial feedback mechanism that prevents excessive methylation within the cell. creative-proteomics.com The inhibitory constant (Ki) for SAH is often in the submicromolar to low micromolar range, and frequently lower than the Michaelis constant (Km) for SAM, highlighting its potency as an inhibitor. ucla.edu

The accumulation of SAH is a key factor in its inhibitory effect. In many cellular contexts, elevated levels of homocysteine can lead to increased concentrations of SAH. ucla.edu This is due to the equilibrium of the S-adenosylhomocysteine hydrolase (SAHH) reaction, which favors the synthesis of SAH from homocysteine and adenosine (B11128). ucla.edu Consequently, conditions that lead to hyperhomocysteinemia can result in the potent inhibition of DNA methyltransferases due to the parallel increase in intracellular SAH. nih.gov This can lead to DNA hypomethylation and subsequent alterations in gene expression and chromatin structure. nih.gov

Interestingly, while SAH is an inhibitor, S-adenosylmethionine (AdoMet) itself has been shown to inhibit active DNA demethylation. nih.gov This suggests an alternative mechanism where AdoMet can directly inhibit demethylase activity, leading to DNA hypermethylation. nih.gov

Investigation of Radical S-Adenosylmethionine (SAM) Enzymes and their Catalytic Diversity

The radical SAM (RS) superfamily of enzymes is a vast and functionally diverse group that utilizes a [4Fe-4S] cluster and SAM to initiate a wide array of radical-based reactions. acs.organnualreviews.org These enzymes are involved in a multitude of biological processes, including cofactor synthesis, enzyme activation, DNA repair, and the modification of proteins and nucleic acids. acs.orgnih.gov

The unifying feature of radical SAM enzymes is their use of a [4Fe-4S] cluster, typically coordinated by a CX3CX2C motif, to reductively cleave SAM. acs.org This cleavage generates a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•), which then initiates catalysis by abstracting a hydrogen atom from a substrate. annualreviews.org

Despite this common initiation step, the subsequent chemistry catalyzed by radical SAM enzymes is remarkably diverse. acs.orgnih.gov The reactions include, but are not limited to:

Carbon methylation and methylthiolation: These enzymes can catalyze the methylation of unreactive carbon centers and the insertion of a methylthio group.

Sulfur insertion: Radical SAM enzymes are involved in the biosynthesis of sulfur-containing cofactors.

Oxidation and complex carbon skeleton rearrangements: This includes ring formations, isomerizations, and other complex rearrangements. acs.orgnih.gov Recent research has uncovered their roles in complex C-C bond-forming reactions and intricate carbon skeleton rearrangements, such as those involved in the biosynthesis of menaquinone (vitamin K) and coenzyme F420. nih.gov

Enzyme activation: A classic example is the activation of pyruvate formate-lyase.

DNA repair: For instance, the repair of spore photoproducts.

Cofactor and natural product biosynthesis: Radical SAM enzymes play crucial roles in the synthesis of a wide range of essential molecules, including the maturation of the H-cluster of [FeFe]-hydrogenases and the biosynthesis of the iron-molybdenum cofactor (FeMo-co) of nitrogenase. nasa.gov

Structurally, many radical SAM enzymes share a common fold based on a partial or full TIM (β/α) barrel. semanticscholar.org The diversity of their catalytic functions, however, stems from the unique ways in which the initially formed radical intermediate is harnessed to perform specific chemical transformations. The ongoing discovery of new radical SAM enzymes and their novel catalytic activities continues to expand our understanding of the chemical repertoire of life. nih.gov

Analytical Methodologies for S Adenosylmethionine Research

Chromatographic Techniques for S-Adenosylmethionine Separation and Quantification

Chromatography is a cornerstone for the analysis of SAMe. The inherent polarity of the SAMe molecule presents unique challenges for separation, necessitating specialized methods for effective retention and resolution.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the quantification of SAMe. The adenine (B156593) moiety in the SAMe molecule possesses a chromophore that absorbs UV light, allowing for detection typically at a wavelength of 254 nm or 257 nm. thieme-connect.comderpharmachemica.comnih.govresearchgate.net

This technique provides a robust and reliable means for routine analysis in quality control of pharmaceutical formulations and dietary supplements. thieme-connect.comsigmaaldrich.cn A study detailing the analysis of SAMe in tablets reported a detection limit of 0.49 mmol/ml and excellent linearity within a concentration range of 20-100 µg/ml. sigmaaldrich.cn The precision of these methods is often high, with relative standard deviations (RSD) reported to be well under 3%. thieme-connect.com

Reversed-Phase HPLC Method Development for S-Adenosylmethionine-1,4-Butanedisulfonate

Standard reversed-phase (RP) HPLC, which uses a non-polar stationary phase (like C8 or C18) and a polar mobile phase, struggles to retain the highly polar SAMe molecule, often resulting in poor separation from other polar compounds. ucl.ac.uk To overcome this, several strategies have been developed, most notably ion-pair reversed-phase chromatography.

Ion-pair chromatography involves adding an ion-pairing reagent to the mobile phase. itwreagents.comtechnologynetworks.com This reagent is typically a surfactant molecule with a charge opposite to the analyte and a hydrophobic tail. technologynetworks.comchromatographyonline.com For the positively charged SAMe, anionic reagents like sodium alkanesulfonates (e.g., sodium octanesulfonate) or sodium lauryl sulphate are used. derpharmachemica.comresearchgate.netchromatographyonline.com The reagent forms a neutral ion-pair with SAMe, increasing its hydrophobicity and thus its retention on the RP column. itwreagents.comtcichemicals.com

A stability-indicating RP-LC method was developed using a YMC-Pack Pro-C18 column with a mobile phase containing sodium lauryl sulphate, citric acid, and sodium dihydrogen orthophosphate dihydrate to successfully separate SAMe from its impurities. derpharmachemica.com Another method for dietary supplements used a C8 column with sodium octanesulfonate as the ion-pair reagent. researchgate.net These methods demonstrate good linearity and reproducibility, making them suitable for quality control. researchgate.net

An alternative to ion-pairing is Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining highly polar analytes like SAMe. nih.govbioone.orgresearchgate.net This technique avoids the use of ion-pairing reagents, which can sometimes interfere with mass spectrometry detection. bioone.org

Table 1: HPLC Method Parameters for S-Adenosylmethionine Analysis

Parameter Method 1 (Ion-Pair RP-HPLC) derpharmachemica.com Method 2 (Ion-Pair RP-HPLC) researchgate.net Method 3 (RP-HPLC) thieme-connect.com
Column YMC-Pack Pro-C18 (150 x 4.6 mm, 3µm) Reversed-phase C8 Reversed-phase column
Mobile Phase Gradient of Solvent A and B Gradient containing phosphate (B84403) buffer, sodium octanesulfonate, and acetonitrile 2% acetonitrile, 98% ammonium-acetate (pH 4.5)
Ion-Pair Reagent Sodium lauryl sulphate Sodium octanesulfonate None
Flow Rate 1.5 mL/min 1.2 mL/min 1.0 mL/min
Detection (UV) 254 nm 257 nm 254 nm

Mass Spectrometry-Based Approaches for S-Adenosylmethionine and Metabolite Profiling

Mass spectrometry (MS) offers superior specificity and sensitivity compared to UV detection. When coupled with liquid chromatography, it provides a powerful tool for both identifying and quantifying SAMe and its related metabolites, even at very low concentrations in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis

LC-MS combines the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer. It is used to confirm the identity of SAMe by its specific mass-to-charge ratio (m/z) and to quantify it. Qualitative determination of SAMe in various products has been successfully achieved using LC-MS techniques. thieme-connect.com The use of HILIC in conjunction with MS is particularly advantageous as it avoids ion-pairing reagents that can cause signal suppression in the mass spectrometer. bioone.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

For enhanced sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique involves selecting the SAMe parent ion (precursor ion) after it passes through the first mass spectrometer, fragmenting it, and then detecting a specific fragment ion (product ion) in the second mass spectrometer. This process, often called Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for highly sensitive quantification.

A common transition monitored for SAMe is from the precursor ion m/z 399.0 to the product ion m/z 250.1. nih.govresearchgate.net LC-MS/MS methods have been developed that are rapid and sensitive, with total assay run times as short as 5 minutes and lower limits of quantitation around 8 nmol/L in human plasma. nih.gov These methods are crucial for clinical studies and for analyzing SAMe in biological fluids like plasma and cerebrospinal fluid. nih.govoup.com

Application of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry is considered the gold standard for accurate quantification. nih.govspringernature.com This method involves adding a known quantity of a stable isotope-labeled version of SAMe (e.g., deuterated SAMe, such as ²H₃-SAM or d3-SAM) to the sample as an internal standard. nih.govnih.govspringernature.com

Because the labeled internal standard is chemically identical to the analyte, it co-elutes and experiences the same effects during sample preparation, extraction, and ionization. nih.govnih.gov By measuring the ratio of the signal from the natural analyte to the labeled standard, any variations in the analytical process can be precisely corrected for. This results in extremely high accuracy and precision. oup.comnih.gov This approach has been successfully used to quantify SAMe in plasma, serum, and various tissues with high reliability. nih.govnih.gov The precursor to product ion transition for the deuterated internal standard (²H₃-SAM) is typically m/z 402.0 → 250.1. nih.govresearchgate.net

Table 2: LC-MS/MS Parameters for S-Adenosylmethionine Detection

Compound Precursor Ion (m/z) Product Ion (m/z) Reference(s)
S-Adenosylmethionine (SAMe) 399.0 / 399.1 250.1 nih.govresearchgate.net
Deuterated SAMe (²H₃-SAM) 402.0 / 402.1 250.1 nih.govresearchgate.net

Spectroscopic Techniques for S-Adenosylmethionine Characterization (e.g., Nuclear Magnetic Resonance)

Spectroscopic methods are indispensable for the structural elucidation and characterization of S-Adenosylmethionine (SAM). Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for providing detailed structural information, including the differentiation of its stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the chemical characterization of SAM. nih.gov It allows for the unambiguous assessment of the molecule's chemical structure and can distinguish between the biologically active (S)-diastereomer and the inactive (R)-diastereomer at the sulfonium (B1226848) center. nih.govingentaconnect.com This differentiation is crucial as only the (S,S)-isomer is biologically active.

¹H NMR methodology, often utilizing a 400 MHz spectrometer, can be employed without the need for pure reference standards for quantification. nih.govingentaconnect.com The determination of total SAM content can be achieved by integrating the signal of the methine proton (H1') of the ribose ring, which appears around δ 6.06 ppm, relative to an internal standard like 2-methyl-2-propanol (at δ 1.24 ppm). nih.govingentaconnect.com

The key to distinguishing the active and inactive diastereomers lies in the chemical shifts of the sulfonium methyl groups. nih.gov The methyl singlet for the biologically active (S)-diastereomer typically appears at approximately δ 2.98 ppm, while the signal for the inactive (R)-diastereomer is found slightly upfield at around δ 2.93 ppm. nih.gov The relative intensities of these two singlets allow for the calculation of the percentage of the active diastereomer in a given sample. nih.gov

Paramagnetic ¹H NMR spectroscopy has also been utilized to investigate the interaction of SAM with radical SAM enzymes, which contain iron-sulfur clusters. unifi.it This technique can monitor the binding of SAM to the enzyme's clusters by observing changes in the hyperfine-shifted signals of the cluster ligands. unifi.it

In addition to ¹H NMR, ¹³C NMR and various two-dimensional NMR techniques like TOCSY and HSQC provide further structural confirmation and complete resonance assignments for the SAM molecule. bmrb.ionih.gov These advanced NMR experiments are essential for detailed studies of SAM's conformation and its interactions with binding partners. nih.govpacific.eduoup.com

Interactive Table: Key ¹H NMR Chemical Shifts for S-Adenosylmethionine (SAM) Diastereomers

Proton Chemical Shift (δ ppm) of (S)-diastereomer Chemical Shift (δ ppm) of (R)-diastereomer Significance
H1' (Ribose) ~6.06 ~6.06 Used for quantification of total SAM content. nih.govingentaconnect.com
S-CH₃ (Sulfonium Methyl) ~2.98 ~2.93 Key for differentiating and quantifying active vs. inactive diastereomers. nih.gov

Enzymatic Assays for Measuring S-Adenosylmethionine-Dependent Activities in Research Extracts

Measuring the activity of SAM-dependent methyltransferases is crucial for studying a wide range of biological processes, from epigenetic regulation to small molecule metabolism. nih.govbellbrooklabs.com Various enzymatic assays have been developed to quantify the activity of these enzymes by detecting either the consumption of SAM or the production of its demethylated product, S-adenosyl-L-homocysteine (SAH). nih.govgbiosciences.com These assays are often designed to be continuous and amenable to high-throughput screening. nih.gov

Spectrophotometric and Colorimetric Assays

A common strategy involves enzyme-coupled continuous assays that monitor changes in absorbance. nih.govsigmaaldrich.com In one such method, the SAH produced by the methyltransferase reaction is hydrolyzed by SAH nucleosidase to S-ribosylhomocysteine and adenine. nih.govsigmaaldrich.com The adenine is then deaminated by adenine deaminase to hypoxanthine, causing a continuous decrease in absorbance at 265 nm which is directly proportional to the methyltransferase activity. nih.gov An advantage of this approach is the removal of SAH, which can cause product feedback inhibition of the methyltransferase. nih.gov

Another colorimetric method, the SAM510 assay, also uses a multi-enzyme cascade. sigmaaldrich.com After SAH is converted to adenine, the adenine is further converted to hypoxanthine, which then produces urate and hydrogen peroxide (H₂O₂). The rate of H₂O₂ production is measured colorimetrically at 510 nm using a reagent like 3,5-dichloro-2-hydroxybenzenesulfonic acid (DHBS). sigmaaldrich.com

Fluorescence-Based Assays

Fluorescence-based assays offer high sensitivity for detecting methyltransferase activity. nih.govfrontiersin.org One approach uses a reporter molecule whose fluorescence is initially quenched. nih.gov The assay is coupled with S-adenosylhomocysteine hydrolase, which converts SAH to homocysteine. This thiol-containing product then cleaves a disulfide bond in the reporter, leading to dequenching and a measurable increase in fluorescence. nih.gov This method is sensitive enough to detect sub-micromolar concentrations of homocysteine. nih.gov

Other fluorescence assays monitor the adenine byproduct. frontiersin.org Adenine can be enzymatically converted to ATP, which then drives a luciferase-dependent luminescence signal. frontiersin.org Alternatively, a highly sensitive one-step assay uses a deaminase that quantitatively converts the SAH product to S-inosyl-L-homocysteine (SIH), which can be monitored through a loss of fluorescence at 360 nm. rsc.org

Radiometric Assays

A traditional, though less common now due to safety and disposal considerations, method is the discontinuous radiometric assay. nih.gov This technique typically uses SAM with a radiolabeled methyl group (e.g., ³H or ¹⁴C). The methyltransferase reaction is allowed to proceed, and the radiolabeled methyl group is transferred to the acceptor substrate. The reaction is then stopped, and the radiolabeled product is separated from the unreacted SAM, often by precipitation or chromatography, and quantified using a scintillation counter. nih.gov

Interactive Table: Comparison of Enzymatic Assays for SAM-Dependent Methyltransferase Activity

Assay Type Principle Detection Method Advantages Disadvantages
Spectrophotometric Enzyme-coupled reaction leading to a change in absorbance (e.g., adenine deamination). nih.gov UV-Vis Spectrophotometer (e.g., at 265 nm). nih.gov Continuous, robust, inexpensive, alleviates product inhibition. nih.gov Lower sensitivity compared to fluorescence methods.
Colorimetric Enzyme-coupled reaction producing a colored product (e.g., via H₂O₂ production). sigmaaldrich.com Colorimetric Plate Reader (e.g., at 510 nm). sigmaaldrich.com Continuous, no radioactive labels, suitable for purified enzymes. gbiosciences.comsigmaaldrich.com Can be subject to interference from colored compounds in the extract.
Fluorescence-Based Enzyme-coupled reaction producing a fluorescent signal or dequenching a probe. nih.govrsc.org Fluorometer or Plate Reader. nih.gov High sensitivity, suitable for high-throughput screening. bellbrooklabs.comnih.gov Can be more expensive, potential for autofluorescence from sample components.
Radiometric Transfer of a radiolabeled methyl group from SAM to a substrate. nih.gov Scintillation Counter. Highly sensitive and direct. Discontinuous, requires handling of radioactive materials, waste disposal issues. google.com

S Adenosylmethionine in Advanced Biochemical and Cellular Research Models

In Vitro Enzymatic Assays for S-Adenosylmethionine-Dependent Enzymes

The 1,4-butanedisulfonate salt of SAMe serves as a vital substrate in a multitude of in vitro enzymatic assays designed to probe the function of SAMe-dependent enzymes, particularly methyltransferases. nih.govmedchemexpress.com

The stability of SAMe-1,4-butanedisulfonate makes it a reliable reagent for determining the kinetic parameters of SAMe-dependent enzymes. nih.gov These studies are fundamental to understanding the catalytic efficiency and substrate affinity of these enzymes. For instance, in the study of radical SAM enzymes, which catalyze a wide array of biochemical transformations, understanding their mechanism is paramount. nih.govnih.gov These enzymes utilize a 5'-deoxyadenosyl radical, generated from the reductive cleavage of SAMe, to initiate catalysis, often by abstracting a hydrogen atom from a substrate. nih.govnih.govresearchgate.net

Mechanistic studies of these enzymes often involve investigating the role of cofactors, such as the iron-sulfur clusters found in radical SAM enzymes. nih.govutexas.edu For example, research has shown that a [4Fe-4S] cluster is essential for the methyltransfer from SAMe to a cysteine residue in certain enzymes. nih.gov The versatility of radical SAM enzymes is highlighted by their classification into different classes based on their protein architecture and catalytic mechanism. nih.govnih.gov

Class A methylases utilize two cysteine residues for methylation. nih.govnih.gov

Class B methylases require a cobalamin cofactor. nih.govnih.gov

Class C methylases may bind two SAMe molecules simultaneously. nih.govnih.gov

Class D methylases use methylenetetrahydrofolate as the methyl source, a departure from the other classes that use SAMe directly. nih.govnih.gov

Detailed kinetic and mechanistic studies provide insights into the intricate processes of these enzymatic reactions. For example, in some radical SAM enzymes, the catalytic cycle involves the transfer of a methyl group from one SAMe molecule to a conserved cysteine, followed by the binding of a second SAMe molecule which is then cleaved to produce the reactive 5'-deoxyadenosyl radical. nih.gov

Table 1: Classes of Radical SAM (RS) Methylases and their Characteristics

ClassKey Architectural Feature/CofactorProposed Mechanism of CatalysisMethyl Donor
A Two cysteine residuesMethylation of sp2-hybridized carbon centers. nih.govnih.govSAMe
B Cobalamin cofactorMethylation of sp2- and sp3-hybridized carbon centers and phosphinate phosphorous atoms. nih.govnih.govSAMe
C Homology with HemN, may bind two SAMe moleculesMethylation of sp2-hybridized carbon centers. nih.govnih.govSAMe
D -Methylation of sp2-hybridized carbon centers. nih.govnih.govMethylenetetrahydrofolate

Assay Development for Enzyme Modulators

The development of robust and sensitive assays is crucial for identifying and characterizing modulators of SAMe-dependent enzymes. Continuous, coupled enzymatic assays have been developed that offer a significant advantage over discontinuous methods. rsc.org One such assay links the production of S-adenosyl-L-homocysteine (SAH), the universal by-product of SAMe-dependent methylation, to a deaminase that rapidly converts SAH to S-inosyl-L-homocysteine (SIH). rsc.org The progress of this reaction can be monitored spectrophotometrically, providing real-time kinetic data. rsc.org

These types of assays are highly adaptable and can be used to determine the enzymatic characteristics of a wide range of methyltransferases, including protein arginine methyltransferases and histone-lysine N-methyltransferases. rsc.org The high sensitivity and broad applicability of these assays make them well-suited for high-throughput screening of potential therapeutic agents that target methyltransferase activity. rsc.org

Genetic Engineering of S-Adenosylmethionine Metabolism in Prokaryotic and Eukaryotic Model Organisms

Genetic manipulation of SAMe metabolic pathways in various model organisms provides a powerful approach to understanding the cellular roles of this essential metabolite and the enzymes that regulate its synthesis and utilization.

Prokaryotic and simple eukaryotic organisms like Escherichia coli and yeast are invaluable models for studying SAMe metabolism due to their genetic tractability. Overexpression of genes encoding SAMe-dependent enzymes or components of the SAMe biosynthetic pathway can elucidate their functional roles and regulatory mechanisms. For instance, heterologous overexpression of the desII gene from Streptomyces venezuelae in E. coli has been instrumental in characterizing DesII as a radical SAM enzyme involved in the biosynthesis of the sugar D-desosamine. utexas.edu

Conversely, knockout studies, where specific genes are deleted, can reveal the essentiality of particular enzymes and pathways. These genetic approaches, combined with biochemical analyses, provide a comprehensive picture of how SAMe metabolism is integrated with other cellular processes.

The advent of CRISPR/Cas9 technology has revolutionized the ability to precisely edit the genomes of mammalian cells. This powerful tool can be employed to create cell lines with specific modifications in genes related to the SAMe pathway. For example, CRISPR/Cas9 can be used to knock out genes encoding key enzymes like methionine adenosyltransferase (MAT), which synthesizes SAMe, or various methyltransferases that utilize SAMe as a methyl donor.

Studying the phenotypic consequences of these genetic alterations in mammalian cell lines, such as changes in cell proliferation, apoptosis, or migration, can provide critical insights into the roles of SAMe in complex cellular processes. medchemexpress.com For example, studies have shown that SAMe can induce apoptosis and arrest the cell cycle in certain cancer cell lines. medchemexpress.com

S-Adenosylmethionine Analogs and Chemical Probes in Mechanistic Investigations

In addition to genetic approaches, the use of SAMe analogs and chemical probes offers a complementary strategy for dissecting the mechanisms of SAMe-dependent enzymes. These molecular tools can be designed to trap enzymatic intermediates, inhibit specific enzymes, or report on enzyme activity.

For example, studies using analogs of SAMe have provided valuable information on the conformational changes that occur within the active site of enzymes like methionyl-tRNA synthetase upon substrate binding. Furthermore, the use of competitive inhibitors can help to elucidate the reaction mechanism. For instance, TDP-3-fluoro-3,6-dideoxy-D-glucose has been used as a competitive inhibitor for the radical SAM enzyme DesII, supporting a mechanism that involves deprotonation of a hydroxyl group. utexas.edu The development and application of novel SAMe analogs and probes will continue to be a vital area of research for unraveling the complexities of SAMe-dependent biological processes.

Synthesis of Non-Natural S-Adenosylmethionine Derivatives for Research

The generation of SAMe analogs is a cornerstone of advanced biochemical research, enabling detailed studies of methyltransferase (MTase) enzymes and their substrates. google.com While SAMe itself is naturally produced, its instability has driven the development of synthetic routes to produce more stable forms, such as SAMe-1,4-Butanedisulfonate, and other non-natural derivatives for specialized applications. google.comfrontiersin.org

Methods for preparing Ademetionine 1,4-butanedisulfonate vary, ranging from chemical synthesis to enzymatic processes. One patented chemical synthesis method involves a multi-step process starting from diethylene glycol dimethyl ether and culminating in the salification of a compound intermediate to yield the final Ademetionine 1,4-butanedisulfonate product. google.com This approach is designed to be suitable for industrial-scale production. google.com

Another common method leverages biotechnology, using fermentation by organisms like Saccharomyces cerevisiae to produce SAMe. google.com The SAMe from the fermentation liquor is then purified through a series of steps including ion exchange chromatography and eluted with 1,4-butanedisulfonic acid to form the stable salt. google.com Enzymatic synthesis offers a highly specific alternative, using the enzyme Methionine Adenosyltransferase (MAT) to catalyze the reaction between methionine analogs and ATP, yielding a variety of SAMe analogs. google.com This enzymatic approach allows for the creation of a library of non-natural SAMe compounds for broad research applications. google.com

Table 1: Synthesis Approaches for S-Adenosylmethionine-1,4-Butanedisulfonate and Analogs

Synthesis Method Key Steps/Reagents Outcome Reference
Chemical Synthesis Reaction of diethylene glycol dimethyl ether with boron trifluoride ether, followed by methylation and salification. Ademetionine 1,4-butanedisulfonate google.com
Fermentation & Purification Fermentation with Saccharomyces cerevisiae, followed by ion exchange chromatography and elution with 1,4-butanedisulfonic acid. Ademetionine 1,4-butanedisulfonate google.com
Enzymatic Synthesis Reaction of methionine analogs with ATP in the presence of Methionine Adenosyltransferase (MAT). Library of non-natural SAMe analogs google.com

| One-Step Analog Synthesis | Direct chemoselective allylation or propargylation of S-adenosyl-L-homocysteine (AdoHcy) under acidic conditions. | AdoMet analogs with extended carbon chains | springernature.com |

Use of Analogs in Affinity-Based Proteomics and Activity-Based Probes

SAMe analogs are indispensable tools in chemical proteomics for exploring the function and activity of SAMe-dependent enzymes. nih.gov Two prominent techniques, affinity-based proteomics and activity-based protein profiling (ABPP), utilize these analogs to capture and identify methyltransferases and their cellular interaction partners. nih.govrsc.org

Affinity-Based Proteomics: This technique uses high-affinity reagents to isolate a target protein along with its interacting partners from a cell lysate. nih.gov In the context of SAMe, analogs can be designed as "bait" to pull down methyltransferases. For instance, probes based on S-adenosyl-L-homocysteine (SAH), the metabolic product of SAMe-dependent methylation, have been developed to enrich a large number of methyltransferases from human cancer cell lysates. nih.govacs.org These affinity reagents can be immobilized on beads to capture proteins, which are then identified using mass spectrometry, providing a snapshot of the methyltransferase interactome. nih.govnih.gov

Activity-Based Probes (ABPs): ABPP employs small-molecule probes that covalently react with the active sites of enzymes, allowing for a direct assessment of their functional state. rsc.orgnih.gov For SAMe-dependent enzymes, ABPs are often designed as SAMe mimics that include a reactive group and a reporter tag (e.g., a fluorophore or biotin). nih.gov Selenium-based SAMe analogs, such as propargylic Se-adenosyl-L-methionine (ProSeAM), have proven effective as catalytic probes for various protein methyltransferases, demonstrating wide spectrum utility and stability. plos.org These probes label active enzymes, enabling their visualization and identification, and can be used to screen for inhibitors and assess their selectivity across the proteome. nih.govacs.org The development of such probes is critical for functionally characterizing the large and diverse family of human methyltransferases, many of which remain poorly understood. nih.gov

Proteomic and Metabolomic Profiling of S-Adenosylmethionine-Related Processes

Proteomic and metabolomic approaches provide a systems-level view of the cellular machinery and chemical processes related to SAMe. These "omics" technologies are crucial for identifying the full spectrum of proteins and metabolites influenced by SAMe availability and for understanding how disruptions in its metabolism contribute to disease. pnas.orgnih.gov

Proteomic Profiling: This involves the large-scale analysis of proteins. In SAMe research, proteomics has been used to identify the targets of SAMe-dependent methylation and to understand the cellular response to changes in SAMe levels. For example, functional proteomics was used in knockout mice lacking hepatic SAMe synthesis (MAT1A−/−) to identify 117 differentially expressed proteins during the development of steatohepatitis, providing a proteomic "fingerprint" of the disease. pnas.org Similarly, chemical proteomic profiling with SAH-based probes has successfully identified over 50 different methyltransferases in human cell lysates, demonstrating the power of this approach to map the functional "methyltransferome". nih.govacs.org

Metabolomic Profiling: This is the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. nih.gov Metabolomic studies have been essential in linking alterations in SAMe-related pathways to various conditions. For instance, by profiling metabolites in childhood acute lymphoblastic leukaemia, researchers identified that alterations in central carbon and amino acid metabolism were associated with treatment resistance. nih.gov Another study on obesity phenotypes used metabolomics to identify pathways like fatty acid biosynthesis that were altered in metabolically unhealthy individuals. mdpi.com These analyses help to identify not only biomarkers but also the underlying metabolic dysregulations that could be targeted for intervention. nih.govcreative-proteomics.com

Table 2: Examples of Omics-Based Research in SAMe-Related Processes

Omics Type Model/System Key Findings Reference
Proteomics MAT1A−/− knockout mice liver Identified 117 differentially expressed proteins during steatohepatitis development. pnas.org
Proteomics Human cancer cell lysates Used SAH-based probes to profile and enrich over 50 methyltransferases. nih.govacs.org
Proteomics Rat liver mitochondria Identified 30 proteins altered in response to ethanol (B145695) and SAM treatment. physiology.org
Metabolomics Childhood acute lymphoblastic leukaemia Identified metabolic alterations in central carbon and amino acid metabolism associated with poor treatment response. nih.gov
Metabolomics iPSC-derived kidney organoids Showed that serine metabolism regulates SAMe levels to facilitate organoid formation via DNA methylation. nih.gov

| Metabolomics | Obese vs. healthy adolescents | Identified altered fatty acid biosynthesis and other pathways distinguishing metabolic health. | mdpi.com |

Future Research Directions in S Adenosylmethionine Biochemistry

Identification of Novel S-Adenosylmethionine-Dependent Enzymes and Associated Biochemical Reactions

The universe of S-Adenosylmethionine (SAMe)-dependent enzymes is vast and continues to expand. While SAMe is famously known as the principal methyl donor for methyltransferase enzymes, its biochemical versatility is much broader. nih.govrsc.org Future research is intensely focused on discovering and characterizing new enzymes that utilize SAMe in unprecedented ways.

A significant area of discovery is within the radical SAM (rSAM) superfamily, which is now recognized as one of the largest enzyme superfamilies. acs.orgscirp.org These enzymes use a [4Fe-4S] cluster to reductively cleave SAMe, generating a highly reactive 5'-deoxyadenosyl radical. acs.orgprinceton.edu This radical can initiate a wide range of challenging chemical transformations. Researchers are actively mining microbial genomes for new rSAM enzymes involved in natural product biosynthesis, identifying enzymes that install novel peptide crosslinks, and catalyzing unique bond formations. acs.orgprinceton.edumdpi.com For example, the discovery of StrB, a radical SAM enzyme that creates an unprecedented lysine-to-tryptophan crosslink, highlights the novel chemistry waiting to be uncovered. princeton.edu

Beyond methylation and radical chemistry, SAMe can also donate other parts of its structure, such as its aminocarboxypropyl, adenosyl, and amino moieties. rsc.org Research is ongoing to identify new enzymes that catalyze these less common, yet biologically critical, transfer reactions. rsc.org Advances in genomics and chemical profiling are key technologies accelerating the discovery of these novel enzymes from diverse sources, particularly microorganisms. nih.gov

Table 1: Examples of Recently Investigated Classes of SAMe-Dependent Enzymes

Enzyme ClassRole of SAMeExample of Function
Methyltransferases (MTs) Donates a methyl groupEpigenetic regulation (DNA/histone methylation), natural product biosynthesis. nih.govnih.gov
Radical SAM (rSAM) Enzymes Generates a 5'-deoxyadenosyl radicalCatalyzing complex reactions like C-C bond formation, peptide crosslinking, and cofactor biosynthesis. acs.orgprinceton.edu
Alkyl Donor Enzymes Donates aminocarboxypropyl (ACP) or other alkyl groupsBiosynthesis of polyamines (e.g., spermidine), modification of tRNA and rRNA. rsc.org
Halogenases Source of the chloro-substituent (indirectly)Involved in the biosynthesis of halogenated natural products like salinosporamide A. mdpi.com

Elucidation of Regulatory Networks Governing S-Adenosylmethionine Homeostasis in Diverse Biological Contexts

Maintaining the appropriate intracellular concentration of SAMe, a state known as homeostasis, is critical for cellular function. wikipedia.orgasbmb.org The ratio of SAMe to its byproduct, S-adenosylhomocysteine (SAH), is often considered an indicator of the cell's methylation capacity. researchgate.net Disruptions in SAMe homeostasis are linked to numerous diseases, including cancer. mdpi.com Future research aims to unravel the complex regulatory networks that govern SAMe levels across different organisms and cellular conditions.

These networks involve a coordinated interplay of transcriptional and post-transcriptional regulation of genes involved in the methionine cycle. frontiersin.org Key areas of investigation include:

Sensing Mechanisms: How do cells sense fluctuations in SAMe or the SAMe/SAH ratio? Identifying the specific protein or RNA sensors that respond to these changes is a major goal.

Transcriptional Control: Uncovering the transcription factors and regulatory elements that control the expression of enzymes like methionine adenosyltransferase (MAT), which synthesizes SAMe. researchgate.net

Post-Transcriptional and Allosteric Regulation: Investigating how RNA-mediated regulation, such as through riboswitches, and allosteric feedback inhibition of enzymes contribute to maintaining SAMe balance. caister.com

Transport and Subcellular Localization: Understanding how SAMe is transported across cellular membranes and compartmentalized within organelles to meet localized metabolic demands.

By dissecting these intricate networks, researchers hope to understand how different organisms, from bacteria to humans, adapt their one-carbon metabolism to environmental changes and developmental cues. caister.comnih.gov

Advanced Structural Biology Approaches to Complex S-Adenosylmethionine Enzyme-Substrate Complexes

Understanding how SAMe-dependent enzymes achieve their specificity and catalytic power requires a detailed, three-dimensional view of their structures. Advanced structural biology techniques are providing unprecedented insights into enzyme-substrate complexes.

Cryo-electron microscopy (cryo-EM) and X-ray crystallography are being used to solve high-resolution structures of large, complex SAMe-dependent enzymes and their assemblies. nih.govrsc.org These static snapshots provide a foundational understanding of the active site architecture. elifesciences.orgresearchgate.net For instance, structural studies have been crucial in comparing the active sites of related enzymes to understand how they perform distinct chemical transformations despite sharing structural similarities. elifesciences.org

However, enzymatic reactions are dynamic processes. Therefore, a major future direction is the application of time-resolved structural techniques to capture enzymes in action. Techniques like time-resolved crystallography and single-molecule methods can visualize the subtle conformational changes that occur during substrate binding, catalysis, and product release. nih.gov These approaches, combined with computational simulations like molecular dynamics, can reveal how an enzyme's structure guides the substrate into the correct orientation for reaction and stabilizes high-energy transition states. rsc.orgelifesciences.org Studying these dynamics is essential to fully comprehend the mechanisms of catalysis and inhibition. nih.gov

Development of Innovative Chemical Biology Tools for S-Adenosylmethionine Pathway Manipulation

To probe and manipulate SAMe-dependent pathways within the complex environment of a living cell, researchers are developing a sophisticated toolkit of chemical biology probes. nih.govacs.org These tools are designed to be minimally disruptive while providing maximal information.

A key strategy involves the synthesis of SAMe analogs. nih.govresearchgate.net These molecules are designed to be accepted by SAMe-dependent enzymes but carry a modified chemical group in place of the methyl group. For example, analogs featuring propargyl groups (an alkyne) or other "clickable" moieties can be transferred to an enzyme's natural substrate (like a protein or RNA). acs.org These tagged substrates can then be detected using bio-orthogonal chemistry, allowing for the identification of new enzyme targets and the profiling of methylation events on a proteome-wide scale. acs.org

Other innovative tools include:

Mechanism-Based Inhibitors: Compounds designed to specifically target and covalently modify a particular class of SAMe-dependent enzymes, which can serve as powerful probes for studying enzyme function. acs.org

Fluorescent Probes: SAMe analogs or coupled enzyme assays that produce a fluorescent signal upon enzymatic activity, enabling high-throughput screening for enzyme inhibitors. nih.gov

Photo-crosslinkers: Analogs that can be activated by light to form a covalent bond with the enzyme, helping to map the binding site and identify interacting partners.

Table 2: Selected Chemical Biology Tools for SAMe Research

Tool TypeDescriptionApplication
SAMe Analogs with "Clickable" Tags SAMe mimics carrying bio-orthogonal handles (e.g., alkynes, azides) transferred by methyltransferases. acs.orgIdentifying substrates of specific methyltransferases (methylome profiling). acs.org
Enzyme-Coupled Assays Multi-enzyme systems where the byproduct SAH is converted into a detectable signal (e.g., colorimetric, fluorescent). nih.govHigh-throughput screening of methyltransferase inhibitors. nih.gov
Mechanism-Based Inhibitors Molecules that mimic the substrate or cofactor and form a covalent adduct with the enzyme upon catalytic action. acs.orgProbing the function and therapeutic potential of specific methyltransferases. nih.gov
S-Adenosyl-L-selenomethionine (SeAdoYn) A selenium-containing analog with a propargyl group used for transferring this group to native protein substrates. acs.orgChemical methylome analysis and identification of nonhistone methylation inhibitors. acs.org

Application of Systems Biology and Computational Modeling to Predict S-Adenosylmethionine Metabolic Flux and Cellular Outcomes

The metabolism of SAMe is deeply integrated with other central metabolic pathways. A systems biology approach, which combines experimental data with computational modeling, is essential for understanding this complexity. mdpi.comfrontiersin.org The goal is to create predictive models of metabolic flux—the rate of turnover of molecules through a metabolic pathway—to understand how cells allocate SAMe and how perturbations affect the entire system. plos.org

Genome-scale metabolic models (GEMs) are a cornerstone of this approach. oup.com These models incorporate all known metabolic reactions in an organism and can be used to simulate how metabolic fluxes change under different conditions. frontiersin.orgnih.gov By integrating experimental data from 'omics' technologies (e.g., transcriptomics, proteomics, metabolomics), these models can be refined to make more accurate predictions. nih.gov

Future research in this area will focus on:

Dynamic Modeling: Moving beyond steady-state models (like Flux Balance Analysis) to dynamic models that use ordinary differential equations (ODEs) to capture how metabolite concentrations and fluxes change over time. frontiersin.orgoup.com

Integrating Regulation: Incorporating regulatory information (e.g., transcriptional control, allosteric regulation) into models to improve their predictive power. oup.com

Predicting Phenotypes: Using these sophisticated models to predict how genetic or environmental perturbations will affect cellular phenotypes, such as growth rate or the production of a specific metabolite. This has direct applications in metabolic engineering and understanding disease states. mdpi.comnih.gov

By combining computational modeling with experimental validation, systems biology offers a powerful framework for untangling the intricate network of SAMe metabolism and predicting cellular behavior. plos.org

Q & A

Basic Research Questions

Q. How can the molecular stability of SAMe-1,4-Butanedisulfonate be characterized under varying experimental conditions?

  • Methodological Answer : Stability studies should assess the compound’s degradation kinetics under controlled pH, temperature, and light exposure. Use HPLC-ELSD (as validated in ) to quantify intact SAMe and degradation products. Accelerated stability testing (e.g., 40°C/75% RH) combined with mass spectrometry can identify structural breakdown pathways. Include controls for oxidative stress (e.g., hydrogen peroxide exposure) to evaluate susceptibility to free radicals.

Q. What are the optimal conditions for synthesizing SAMe-1,4-Butanedisulfonate to ensure high purity and yield?

  • Methodological Answer : Synthesis protocols should prioritize controlled sulfonation of S-adenosylmethionine (SAMe) using 1,4-butanedisulfonic acid. Monitor reaction pH (ideally 6.5–7.5) and temperature (25–30°C) to avoid over-sulfonation. Purification via ion-exchange chromatography or recrystallization in ethanol-water mixtures can achieve >90% purity, verified by NMR and elemental analysis .

Q. What biochemical pathways are modulated by SAMe-1,4-Butanedisulfonate in hepatoprotective studies?

  • Methodological Answer : In vitro models (e.g., HepG2 cells or primary hepatocytes) treated with hepatotoxins (e.g., acetaminophen) can elucidate mechanisms. Measure methylation markers (e.g., global DNA methylation via LC-MS), glutathione levels, and inflammatory cytokines (IL-6, TNF-α). SAMe’s role in transsulfuration pathways can be validated using siRNA knockdown of key enzymes like methionine adenosyltransferase .

Advanced Research Questions

Q. How can analytical methods resolve contradictions in SAMe-1,4-Butanedisulfonate pharmacokinetic data across species?

  • Methodological Answer : Discrepancies in bioavailability may arise from species-specific differences in enteric absorption or metabolic clearance. Conduct cross-species comparative studies using stable isotope-labeled SAMe (e.g., deuterated analogs) and LC-MS/MS for precise quantification. Validate findings against in vitro hepatocyte models to isolate hepatic vs. systemic metabolism .

Q. What experimental designs address conflicting data on SAMe’s efficacy in cholestatic vs. non-cholestatic liver injury?

  • Methodological Answer : Stratify preclinical models by injury type: bile duct ligation (cholestatic) vs. CCl4-induced (non-cholestatic). Measure bile acid transporters (e.g., BSEP, NTCP) via qPCR and immunohistochemistry. Use multivariate analysis to correlate SAMe’s sulfonate group interactions with transporter activity. Meta-analysis of clinical trials can adjust for confounding variables like patient comorbidities .

Q. How can formulation challenges (e.g., enteric coating) impact SAMe-1,4-Butanedisulfonate bioavailability in clinical studies?

  • Methodological Answer : Compare pharmacokinetic profiles of enteric-coated vs. uncoated tablets in healthy volunteers. Use γ-scintigraphy to track gastric retention and dissolution. Bioavailability parameters (Cmax, AUC) should be cross-validated with in vitro dissolution tests at simulated intestinal pH (6.8). Optimize coating thickness to balance stability and release kinetics .

Q. What statistical approaches are robust for analyzing SAMe’s dose-dependent effects in heterogeneous patient populations?

  • Methodological Answer : Implement mixed-effects models to account for inter-individual variability in clinical trials. Stratify by baseline liver function (e.g., Child-Pugh score) and use adaptive dose-escalation designs. Bayesian hierarchical models can integrate preclinical data (e.g., EC50 from hepatocyte assays) to refine dosing thresholds .

Methodological Resources

  • Analytical Validation : Refer to the HPLC-ELSD protocol with Supelcosil LC-SCX columns and ammonia formate buffer (pH 2.8) for quantifying 1,4-butanedisulfonate anion .
  • Preclinical Models : Use carbon tetrachloride (CCl4)-induced liver injury in rats to evaluate SAMe’s hepatoprotective effects, with histopathology and serum ALT/AST as endpoints .
  • Clinical Trial Design : For hepatoprotection studies, prioritize double-blind RCTs with endpoints like MELD score improvement and adverse event monitoring .

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